molecular formula C20H31NO B14697745 4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine CAS No. 30078-62-7

4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine

Cat. No.: B14697745
CAS No.: 30078-62-7
M. Wt: 301.5 g/mol
InChI Key: SJMLSIHUNKBXEW-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine is an organic compound that belongs to the class of oxazines. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. This compound is characterized by its unique structural features, including multiple methyl groups and a phenyl-substituted heptane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a phenyl-substituted heptanone with an amine and a formaldehyde source under acidic or basic conditions to form the oxazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine could have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other oxazines with different substituents or structural variations. Examples could be:

  • 4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-1,3-oxazine
  • 4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-thiazine

Uniqueness

The uniqueness of 4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine lies in its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

30078-62-7

Molecular Formula

C20H31NO

Molecular Weight

301.5 g/mol

IUPAC Name

4,4,6-trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine

InChI

InChI=1S/C20H31NO/c1-6-7-11-14-20(5,17-12-9-8-10-13-17)18-21-19(3,4)15-16(2)22-18/h8-10,12-13,16H,6-7,11,14-15H2,1-5H3

InChI Key

SJMLSIHUNKBXEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C1=CC=CC=C1)C2=NC(CC(O2)C)(C)C

Origin of Product

United States

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